molecular formula C16H12N2O3 B7553303 (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid

カタログ番号 B7553303
分子量: 280.28 g/mol
InChIキー: XXOBFCOOHMUZBJ-JYRVWZFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors, which are critical for immune cell function. CP-690,550 has been extensively studied for its potential therapeutic uses in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid blocks the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. This leads to a reduction in inflammation and joint damage, as well as improvements in physical function and quality of life.
Biochemical and Physiological Effects
(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha, which are involved in the pathogenesis of many inflammatory diseases. It also reduces the activation of T cells and B cells, which are involved in the immune response. These effects lead to a reduction in inflammation and joint damage, as well as improvements in physical function and quality of life.

実験室実験の利点と制限

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which allows for precise control of the target pathway. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics and pharmacodynamics. However, there are also limitations to its use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. It also has a relatively short half-life, which may require frequent dosing in some experiments.

将来の方向性

There are several future directions for research on (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid. One area of interest is in combination therapy with other drugs, such as methotrexate or biologic agents, for the treatment of rheumatoid arthritis. Another area of interest is in the potential use of (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid in other inflammatory diseases, such as psoriasis or inflammatory bowel disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid in clinical use.

合成法

The synthesis of (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-methyl-4-pyridin-3-ol, which is then converted to the corresponding tosylate derivative. The tosylate is then reacted with 3-hydroxybenzaldehyde to form the desired intermediate. The final step involves the addition of a cyano group to the double bond of the intermediate using a modified Knoevenagel condensation reaction.

科学的研究の応用

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic uses. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, (Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid has demonstrated significant improvements in the signs and symptoms of rheumatoid arthritis, as well as improvements in physical function and quality of life.

特性

IUPAC Name

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-11-7-12(8-13(9-17)16(19)20)4-5-15(11)21-14-3-2-6-18-10-14/h2-8,10H,1H3,(H,19,20)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOBFCOOHMUZBJ-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)O)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(3-methyl-4-pyridin-3-yloxyphenyl)prop-2-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。